molecular formula C20H21ClIN3O3 B4730181 2-chloro-N-[2-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-4-iodophenyl]benzamide

2-chloro-N-[2-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-4-iodophenyl]benzamide

Cat. No.: B4730181
M. Wt: 513.8 g/mol
InChI Key: FVJCBBJHBIOUEV-UHFFFAOYSA-N
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Description

2-chloro-N-[2-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-4-iodophenyl]benzamide is a complex organic compound that features a piperazine ring, a benzamide moiety, and halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-4-iodophenyl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-4-iodophenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: Halogen substituents (chlorine and iodine) can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used for substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-4-iodophenyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and benzamide moiety are crucial for binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-[2-[4-(2-hydroxyethyl)piperazine-1-carbonyl]phenyl]benzamide: Lacks the halogen substituents, which may affect its binding affinity and specificity.

    2-chloro-N-[2-[4-(2-hydroxyethyl)piperazine-1-carbonyl]phenyl]acetamide: Contains an acetamide group instead of a benzamide, altering its chemical properties and reactivity.

Uniqueness

2-chloro-N-[2-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-4-iodophenyl]benzamide is unique due to the presence of both chlorine and iodine substituents, which can significantly influence its chemical reactivity and biological activity. These halogen atoms can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development .

Properties

IUPAC Name

2-chloro-N-[2-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-4-iodophenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClIN3O3/c21-17-4-2-1-3-15(17)19(27)23-18-6-5-14(22)13-16(18)20(28)25-9-7-24(8-10-25)11-12-26/h1-6,13,26H,7-12H2,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJCBBJHBIOUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClIN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-[2-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-4-iodophenyl]benzamide
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2-chloro-N-[2-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-4-iodophenyl]benzamide
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